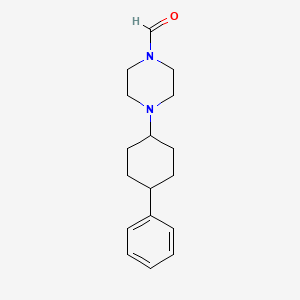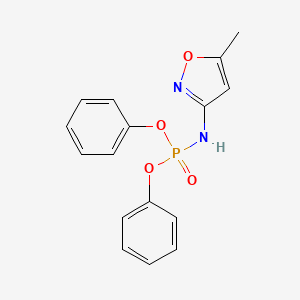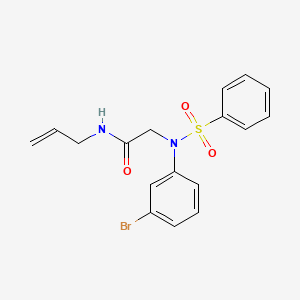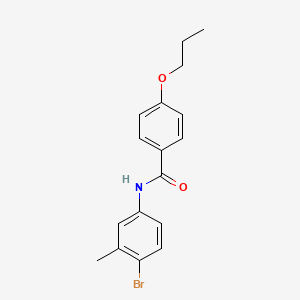
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde, also known as PPC, is a chemical compound that has been studied extensively for its potential application in scientific research. This compound belongs to the class of piperazine derivatives, which have been shown to have a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound has also been shown to have low toxicity and few side effects. However, this compound has some limitations for use in lab experiments, including its relatively short half-life and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde. One area of interest is the development of more potent and selective this compound derivatives. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases.
Synthesemethoden
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde can be synthesized through a multi-step process that involves the reaction between 4-bromobenzyl chloride and cyclohexylamine to form 4-(cyclohexylamino)benzyl chloride. This intermediate is then reacted with piperazine to produce the final product, this compound. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has been studied extensively for its potential application in scientific research. It has been shown to have a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(4-phenylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-14-18-10-12-19(13-11-18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPRNMRAMMOTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)

![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)